4-Methyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile

Photophysics Fluorescence quantum yield OLED materials

4-Methyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile (CAS 4240-97-5), also referred to as 3-cyano-4-methyl-6-phenyl-2-pyridone or 2-hydroxy-4-methyl-6-phenylnicotinonitrile, is a member of the 4,6-disubstituted-3-cyano-2-pyridone family. This heterocyclic scaffold features a 2-pyridone core with a carbonitrile group at position 3, a methyl group at position 4, and a phenyl ring at position The compound is commercially available from multiple suppliers with a typical purity specification of ≥95% (solid form at 20 °C).

Molecular Formula C13H10N2O
Molecular Weight 210.23 g/mol
CAS No. 4240-97-5
Cat. No. B1621326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile
CAS4240-97-5
Molecular FormulaC13H10N2O
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)NC(=C1)C2=CC=CC=C2)C#N
InChIInChI=1S/C13H10N2O/c1-9-7-12(10-5-3-2-4-6-10)15-13(16)11(9)8-14/h2-7H,1H3,(H,15,16)
InChIKeyDIKYSAWZOUGXTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile (CAS 4240-97-5) – Chemical Identity and Compound Class for Procurement Decisions


4-Methyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile (CAS 4240-97-5), also referred to as 3-cyano-4-methyl-6-phenyl-2-pyridone or 2-hydroxy-4-methyl-6-phenylnicotinonitrile, is a member of the 4,6-disubstituted-3-cyano-2-pyridone family [1]. This heterocyclic scaffold features a 2-pyridone core with a carbonitrile group at position 3, a methyl group at position 4, and a phenyl ring at position 6. The compound is commercially available from multiple suppliers with a typical purity specification of ≥95% (solid form at 20 °C) . Its substitution pattern distinguishes it from the widely studied Guareschi pyridone (3-cyano-4,6-dimethyl-2-pyridone) and from the regioisomeric 4-phenyl-6-methyl-3-cyano-2-pyridone, conferring a specific combination of electronic, photophysical, and solid-state packing properties that are not replicated by in-class analogs [2].

Why 4-Methyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile Cannot Be Replaced by Generic 3-Cyano-2-Pyridone Analogs


The 4,6-disubstituted-3-cyano-2-pyridone scaffold is highly sensitive to the identity and position of its aryl and alkyl substituents. Replacing the 6-phenyl group with a methyl substituent (as in 3-cyano-4,6-dimethyl-2-pyridone, CAS 769-28-8) collapses the extended π-conjugation, blue-shifts absorption by approximately 38–152 nm, and reduces the photoluminescence quantum yield from 88.3% to 70.9% [1]. Swapping the 4-methyl and 6-phenyl positions to give the regioisomeric 4-phenyl-6-methyl-3-cyano-2-pyridone alters the torsional geometry of the biaryl linkage and fundamentally changes the crystal packing motif from reverse face-to-face stacking to a distinct arrangement [2]. Even the simple omission of the 4-methyl group (yielding 2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile, CAS 43083-13-2) eliminates a key electron-donating substituent that modulates both the HOMO–LUMO gap and the solution tautomeric equilibrium [3]. These structure–property relationships mean that generic “3-cyano-2-pyridone” procurement without attention to the precise 4,6-substitution pattern will deliver a compound with measurably different photophysical, crystallographic, and electronic characteristics.

Quantitative Differentiation Evidence for 4-Methyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile (CAS 4240-97-5) vs. Closest Analogs


Photoluminescence Quantum Yield: 24.5% Higher Than the 4,6-Dimethyl Analog in Ethanol

In a direct head-to-head comparison, 3-cyano-4-methyl-6-phenyl-2-pyridone (target compound, designated chromophore 2) exhibited a fluorescence quantum yield (ϕf) of 88.3% in ethanol, measured relative to quinine sulfate standard (ϕf = 55% in 0.5 M H₂SO₄). The comparator 3-cyano-4,6-dimethyl-2-pyridone (chromophore 1) yielded ϕf = 70.9% under identical conditions [1]. The absolute increase of 17.4 percentage points represents a 24.5% relative improvement in radiative efficiency, directly attributable to the extended conjugation conferred by the 6-phenyl substituent replacing the 6-methyl group.

Photophysics Fluorescence quantum yield OLED materials

Solid-State Emission: 117 nm Blue Shift Relative to 4,6-Dimethyl Analog Enables True Blue OLED Chromaticity

In the solid film state, the target compound (chromophore 2) exhibited an emission maximum at 430 nm, whereas the comparator 3-cyano-4,6-dimethyl-2-pyridone (chromophore 1) emitted at 547 nm [1]. This 117 nm hypsochromic shift places the target compound's solid-state emission squarely in the blue region, in contrast to the green-yellow emission of the dimethyl analog. When incorporated as a 6% dopant in a CBP host within an OLED device (ITO/NPB(50 nm)/CBP:2(6%,20 nm)/Bphen(20 nm)/LiF(1 nm)/Al(100 nm)), the target compound produced electroluminescence with a maximum at 456 nm and CIE coordinates of X = 0.207, Y = 0.206 [1]. The 90 nm blue shift from the powder photoluminescence (546 nm) to the device electroluminescence (456 nm) demonstrates the favorable host–guest energy transfer and solid-state solvation effects unique to this substitution pattern.

Solid-state photophysics OLED emission CIE chromaticity

Crystal Packing Motif: Reverse Face-to-Face Stacking Distinct from the Layered Arrangement of the 4,6-Dimethyl Analog

Single-crystal X-ray diffraction (SC-XRD) analysis revealed that 6-phenyl-4-methyl-3-cyano-2-pyridone (the target compound) adopts a reverse face-to-face stacking arrangement in the crystal lattice. In contrast, the comparator 4,6-dimethyl-3-cyano-2-pyridone and its O-methyl derivative exhibit a layered arrangement, while its N-methyl derivative shows a corrugated arrangement [1]. The regioisomeric 4-phenyl-6-methyl-3-cyano-2-pyridone also displays reverse face-to-face stacking but with different torsional parameters due to the swapped aryl position. Quantitative Hirshfeld surface analysis and density functional theory calculations further distinguish the intermolecular interaction profiles: the target compound's packing is governed by a distinct balance of H⋯H, C⋯H, and N⋯H contacts that arise specifically from the 4-methyl-6-phenyl substitution geometry [1].

Crystal engineering Single-crystal X-ray diffraction Hirshfeld surface analysis

Absorption Profile: Extended π-Conjugation Evidenced by Red-Shifted Absorption Maxima vs. 4,6-Dimethyl Analog

The UV-Vis absorption spectrum of the target compound in ethanol reveals two major bands at 395 nm and 357 nm, whereas the comparator 3-cyano-4,6-dimethyl-2-pyridone shows absorption maxima at 223 nm and 375 nm [1]. The red shift of the longest-wavelength absorption by 20 nm (375 → 395 nm) and the appearance of a new band at 357 nm (absent in the dimethyl analog) reflect the extended effective conjugation length imparted by the 6-phenyl ring. Time-dependent DFT calculations confirm that the S₀–S₁ transition of the target compound involves n–π* character with electron density flowing from the carbonyl oxygen toward the benzene and pyridine rings, a charge-transfer pathway not available in the dimethyl analog [1].

UV-Vis spectroscopy Electronic structure Conjugation length

Thin-Film Morphology: RMS Roughness of 1.877 nm Supports Vacuum-Processed OLED Device Fabrication

Atomic force microscopy (AFM) of thermally evaporated thin films (~500 Å thickness) of the target compound deposited on quartz substrates revealed a root-mean-square (RMS) surface roughness of 1.877 nm [1]. This quantitative roughness value indicates the formation of a uniform, flat amorphous molecular film—a prerequisite for multilayer OLED device fabrication where interfacial quality directly impacts charge injection efficiency and device lifetime. The film-forming quality was explicitly compared to the requirements for OLED materials, and the target compound was successfully integrated into a functioning OLED device as the emitting dopant layer [1]. While a direct RMS comparison with the 4,6-dimethyl analog under identical deposition conditions is not provided in the same study, the dimethyl analog is not reported to form device-quality amorphous films by thermal evaporation, suggesting the phenyl substituent contributes critically to the glass-forming ability of the target compound.

Thin-film morphology AFM characterization Device fabrication

Procurement-Ready Application Scenarios for 4-Methyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile (CAS 4240-97-5)


Blue Dopant in Vacuum-Processed Organic Light-Emitting Diodes (OLEDs)

The target compound has been experimentally validated as a blue-emitting dopant in a vacuum-deposited multilayer OLED architecture (ITO/NPB/CBP:dopant at 6 wt%/Bphen/LiF/Al), producing electroluminescence with a maximum at 456 nm and CIE coordinates of (0.207, 0.206) [1]. Its high photoluminescence quantum yield of 88.3% in solution, combined with its ability to form smooth amorphous thin films with RMS roughness of 1.877 nm, makes it suitable as a blue emitter or host-guest energy-transfer component in display and solid-state lighting OLED stacks [1]. Compared to the 4,6-dimethyl analog, whose solid-state emission falls in the green-yellow region (547 nm), this compound uniquely delivers the true blue chromaticity required for RGB-display color gamut standards.

Fluorescent Probe Scaffold with Red-Shifted Absorption for Bioimaging

The extended π-conjugation conferred by the 6-phenyl group produces absorption bands at 357 and 395 nm in ethanol—a 20 nm red shift versus the 4,6-dimethyl analog (375 nm) [1]. This red shift enables excitation with commonly available 405 nm diode lasers, reducing the need for deep-UV optics and minimizing phototoxicity in live-cell imaging. The high quantum yield (88.3%) ensures bright fluorescence emission at 430 nm, and the 3-carbonitrile group provides a synthetic handle for further derivatization into bioconjugatable fluorescent labels or environment-sensitive probes [1]. The distinct reverse face-to-face crystal packing [2] may also be exploited for aggregation-induced emission (AIE) effects in aqueous nanoparticulate formulations, though this application requires further experimental validation.

Crystal Engineering Building Block for Solid-State Supramolecular Studies

The target compound crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 12.8513(3) Å, b = 7.0586(14) Å, c = 13.042(6) Å, β = 120.31(2)°, and exhibits a reverse face-to-face stacking motif that is qualitatively distinct from both the layered arrangement of 4,6-dimethyl-3-cyano-2-pyridone and the packing of the regioisomeric 4-phenyl-6-methyl analog [2][3]. Its Hirshfeld surface fingerprint reveals a characteristic distribution of intermolecular contacts that can serve as a benchmark for validating computational crystal structure prediction (CSP) algorithms and for designing co-crystals with controlled solid-state fluorescence properties. Researchers procuring this compound for crystal engineering studies benefit from its well-established X-ray structure and the availability of comparative packing data for multiple in-class analogs.

Synthetic Intermediate for Diversified 3-Cyano-2-Pyridone Libraries via the Guareschi–Thorpe Route

The compound is accessible through the Guareschi–Thorpe condensation of 1-phenyl-1,3-butanedione with malononitrile [1], and continuous flow microreactor methodologies have been demonstrated for closely related 3-cyano-4-methyl-2-pyridones, achieving ~60% yield in under 10 minutes at room temperature [4]. The 3-carbonitrile group is amenable to further transformation (hydrolysis to amide/carboxylic acid, reduction to aminomethyl, or cycloaddition), while the 6-phenyl and 4-methyl positions can be functionalized via electrophilic aromatic substitution or cross-coupling. This compound thus serves as a versatile core scaffold for generating compound libraries in medicinal chemistry campaigns targeting kinases, phosphodiesterases, or other purine-mimetic binding sites, where the precise 4-methyl-6-phenyl substitution pattern provides a distinct pharmacophoric shape not accessible from the 4,6-dimethyl or 4,6-diphenyl analogs.

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